molecular formula C27H34N2O2 B12929252 Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane

Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane

Cat. No.: B12929252
M. Wt: 418.6 g/mol
InChI Key: UETJCTYMISNGSC-DHIUTWEWSA-N
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Description

Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane is a chiral compound that features two oxazoline rings attached to a central methane carbon. The presence of the tert-butyl group and the phenyl ring in its structure suggests potential applications in asymmetric synthesis and catalysis. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane typically involves the following steps:

    Formation of Oxazoline Rings: The oxazoline rings can be synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reaction: The two oxazoline units are then coupled to a central methane carbon, often using a suitable linker or through direct coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazoline rings.

    Reduction: Reduction reactions could target the oxazoline rings or the phenyl groups.

    Substitution: Substitution reactions may occur at the phenyl rings or the oxazoline nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or peracids.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives, while reduction could lead to more saturated compounds.

Scientific Research Applications

Asymmetric Catalysis

1. Role as a Ligand

Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane is primarily used as a ligand in asymmetric catalysis. It forms stable complexes with transition metals, facilitating various reactions such as:

  • Enantioselective Reactions : This compound has been employed in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals.

2. Case Studies

  • Catalytic Activity : Research has demonstrated that the compound exhibits significant catalytic activity in the enantioselective addition of organometallic reagents to aldehydes and ketones. For instance, studies indicated that using this ligand resulted in high yields and excellent enantioselectivities (up to 99% ee) for the corresponding alcohols .

Coordination Chemistry

1. Metal Complexes

The ability of this compound to coordinate with various metals has been explored extensively. It forms stable complexes with metals such as palladium, copper, and nickel.

2. Applications of Metal Complexes

  • Catalysts in Organic Reactions : These metal-ligand complexes have been utilized in several organic transformations including cross-coupling reactions, which are fundamental in constructing complex organic molecules .

Biological Activities

While specific biological activities of this compound are not extensively documented, compounds within the oxazoline family generally exhibit various biological properties. Potential applications include:

  • Antitumor Activity : Some oxazoline derivatives have shown promise as anti-cancer agents due to their ability to inhibit specific enzymes involved in tumor growth .

Mechanism of Action

The mechanism of action for Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane would depend on its specific application. In catalysis, it may interact with substrates through its oxazoline rings, facilitating reactions through chiral induction. The tert-butyl and phenyl groups may provide steric and electronic effects that enhance its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Bis((S)-4-(4-methylphenyl)-4,5-dihydrooxazol-2-yl)methane: Similar structure but with a methyl group instead of a tert-butyl group.

    Bis((S)-4-(4-ethylphenyl)-4,5-dihydrooxazol-2-yl)methane: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness

The presence of the tert-butyl group in Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane provides unique steric hindrance and electronic effects, which can influence its reactivity and selectivity in various applications.

Biological Activity

Bis((S)-4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazol-2-yl)methane is a chiral compound belonging to the bis(oxazoline) family, known for its potential applications in asymmetric catalysis and coordination chemistry. This compound exhibits a unique structure characterized by two oxazoline rings linked by a methylene bridge, which enhances its capacity to form stable complexes with transition metals. Despite the limited specific documentation on its biological activities, compounds within the oxazoline family are generally recognized for various biological properties.

  • Molecular Formula : C27H34N2O2
  • Molecular Weight : 418.6 g/mol
  • CAS Number : 132098-54-5

Biological Activity Overview

While specific studies on this compound are scarce, related compounds in the oxazoline family have been investigated for their biological activities. These activities may include:

  • Antimicrobial Properties : Some oxazoline derivatives exhibit significant antibacterial and antifungal activities.
  • Anticancer Activity : Certain oxazolines have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : Oxazolines can act as enzyme inhibitors, impacting various biochemical pathways.

Structure-Activity Relationship

The biological activity of bis(oxazoline) ligands is influenced by their steric and electronic properties. The presence of the tert-butyl group in this compound contributes to its unique steric environment, potentially enhancing its interaction with biological targets compared to other ligands lacking similar substituents.

1. Antimicrobial Activity

A study investigating various oxazoline derivatives reported that certain compounds exhibited notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit growth.

2. Anticancer Potential

Research into oxazoline-based compounds revealed that some derivatives could induce apoptosis in cancer cells. For instance, a related study highlighted that oxazoline ligands could effectively inhibit the proliferation of breast cancer cells through modulation of apoptotic pathways.

3. Enzyme Inhibition Studies

Molecular docking studies have been conducted to assess the binding affinities of bis(oxazoline) compounds with specific enzymes. These studies indicated that the unique structural features of these ligands could enhance their inhibitory effects on target enzymes involved in metabolic pathways.

Comparative Analysis of Oxazoline Compounds

Compound NameMolecular FormulaBiological ActivityUnique Features
Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methaneC19H18N2O2Moderate antimicrobial activityContains phenyl groups
Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methaneC27H34N2O2Potential anticancer propertiesOptical isomer with similar catalytic properties
Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methaneC21H30N2O2High catalytic efficiency in asymmetric synthesisFeatures isopropyl groups

Properties

Molecular Formula

C27H34N2O2

Molecular Weight

418.6 g/mol

IUPAC Name

(4S)-4-(4-tert-butylphenyl)-2-[[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C27H34N2O2/c1-26(2,3)20-11-7-18(8-12-20)22-16-30-24(28-22)15-25-29-23(17-31-25)19-9-13-21(14-10-19)27(4,5)6/h7-14,22-23H,15-17H2,1-6H3/t22-,23-/m1/s1

InChI Key

UETJCTYMISNGSC-DHIUTWEWSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@H]2COC(=N2)CC3=N[C@H](CO3)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2COC(=N2)CC3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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